tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate

Übersicht

Beschreibung

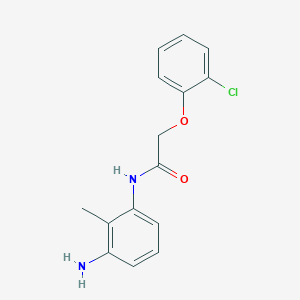

“tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 955112-52-4 . It has a molecular weight of 243.69 and its IUPAC name is tert-butyl (2-chloropyrimidin-4-yl) (methyl)carbamate . The compound is typically stored at room temperature and appears as a colorless to yellow solid .

Molecular Structure Analysis

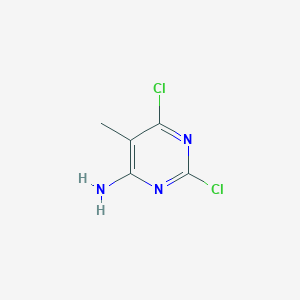

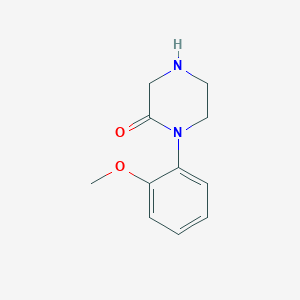

The molecular structure of “this compound” can be represented by the linear formula C10H14ClN3O2 . The InChI code for this compound is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)7-5-6-12-8(11)13-7/h5-6H,1-4H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is typically stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Applications and Degradation

Research into compounds structurally related to tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate, such as Methyl tert-butyl ether (MTBE), highlights environmental concerns and degradation processes. For instance, MTBE has been extensively studied for its environmental impact, especially its persistence in water sources due to its use as a gasoline additive. Studies have explored the degradation of MTBE using various methods, including radio frequency plasma reactors, to decompose and convert MTBE into less harmful substances (Hsieh et al., 2011). This research indicates the potential for applying advanced degradation technologies to similar compounds, suggesting that this compound could also be subject to environmental degradation studies aimed at reducing its impact if used in industrial processes.

Bioremediation Efforts

The biodegradation of related compounds, such as MTBE, has been a significant focus, with studies demonstrating that it can be degraded under aerobic conditions by various microbial species (Fiorenza & Rifai, 2003). This research is critical for understanding how similar compounds might be treated in environmental settings, highlighting the potential for microbial remediation as an effective strategy for mitigating pollution related to this compound and its analogs.

Synthetic Applications

While specific synthetic applications of this compound were not detailed in the literature, the study of related compounds such as vandetanib, which involves complex synthetic routes using tert-butyl groups, underscores the importance of such chemicals in pharmaceutical synthesis (Mi, 2015). This suggests that this compound may have applications in the synthesis of pharmaceuticals or as an intermediate in organic synthesis, leveraging its tert-butyl and pyrimidinyl groups for various chemical transformations.

Safety and Hazards

The safety information for “tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate” indicates that it has the hazard statements H302, H315, H319, and H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P301+P312, and P330 , which suggest measures to prevent exposure and advise on what to do if exposure occurs.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloropyrimidin-4-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)7-5-6-12-8(11)13-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTAQUJSTLQNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-Benzimidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3174908.png)